molecular formula C6H7ClO3 B13033093 2-(Chlorocarbonyl)allylacetate

2-(Chlorocarbonyl)allylacetate

Cat. No.: B13033093
M. Wt: 162.57 g/mol
InChI Key: CGVXGIYNUYWUTD-UHFFFAOYSA-N
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Description

2-(Chlorocarbonyl)allylacetate is an organic compound characterized by the presence of a chlorocarbonyl group and an allyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorocarbonyl)allylacetate typically involves the reaction of allyl acetate with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{CH}_2=\text{CHCH}_2\text{OCOCH}_3 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{OCOCH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring efficient mixing and temperature control. The use of phosgene gas requires stringent safety measures due to its toxicity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chlorocarbonyl)allylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted allyl acetates.

    Hydrolysis: Formation of allyl alcohol and acetic acid.

    Oxidation: Formation of epoxides.

    Reduction: Formation of allyl alcohols.

Scientific Research Applications

2-(Chlorocarbonyl)allylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chlorocarbonyl)allylacetate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing hydrolysis to release active intermediates.

Comparison with Similar Compounds

    Allyl Acetate: Similar structure but lacks the chlorocarbonyl group.

    Chlorocarbonyl Compounds: Such as chloroformates and chlorocarbonyl chlorides, which share the reactive chlorocarbonyl group.

Uniqueness: 2-(Chlorocarbonyl)allylacetate is unique due to the combination of the allyl acetate moiety and the chlorocarbonyl group, providing a versatile platform for various chemical transformations

Properties

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

2-carbonochloridoylprop-2-enyl acetate

InChI

InChI=1S/C6H7ClO3/c1-4(6(7)9)3-10-5(2)8/h1,3H2,2H3

InChI Key

CGVXGIYNUYWUTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C)C(=O)Cl

Origin of Product

United States

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